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TRC-766

PP2A activation Prostate cancer Cell viability

PP2A drug discovery programs face a critical control gap: vehicle controls and generic phosphatase inhibitors cannot distinguish target-specific activation from off-target scaffold effects inherent to tricyclic sulfonamide chemotypes. TRC-766 (CAS 1810734-44-1) closes this gap as the validated inactive matched-pair control for RTC-5 and related SMAPs. • Retains PP2A binding without activation-absent N-H sulfonamide H-bond donor • No significant viability effect (P=0.9993) in clonogenic assays at ≤40 μM • Enables definitive attribution of phenotypes to PP2A activation vs. chemotype artifacts Supplied with COA; shipped under blue ice.

Molecular Formula C25H24ClF3N2O3S
Molecular Weight 525.0 g/mol
Cat. No. B10824672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRC-766
Molecular FormulaC25H24ClF3N2O3S
Molecular Weight525.0 g/mol
Structural Identifiers
SMILESCN(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C25H24ClF3N2O3S/c1-30(35(32,33)22-13-11-21(12-14-22)34-25(27,28)29)15-4-16-31-23-6-3-2-5-18(23)7-8-19-9-10-20(26)17-24(19)31/h2-3,5-6,9-14,17H,4,7-8,15-16H2,1H3
InChIKeyHXSYJRNSDWIKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRC-766: A Defined PP2A-Binding Negative Control Compound for Phosphatase Activation Studies


TRC-766 (CAS 1810734-44-1) is a chemically defined small molecule that binds protein phosphatase 2A (PP2A) but lacks phosphatase activation capability. It is structurally similar to small-molecule activators of PP2A (SMAPs) including RTC-5 (TRC-382), but differs critically by the absence of an N-H sulfonamide hydrogen bond donor . This structural modification preserves PP2A binding while abolishing functional activation, establishing TRC-766 as a validated negative control for experiments involving PP2A-targeting compounds [1]. The compound has been employed in peer-reviewed studies across prostate cancer and glioblastoma models to discriminate target-specific PP2A activation effects from off-target or compound-class background effects [2].

Why TRC-766 Cannot Be Replaced by Generic PP2A Inhibitors or Vehicle-Only Controls in Activation Studies


Generic PP2A inhibitors (e.g., okadaic acid, LB-100) or vehicle-only controls cannot substitute for TRC-766 because they fail to control for compound-class-specific binding artifacts. TRC-766 provides a unique matched-pair control: it retains the same PP2A binding scaffold as RTC-5 and other SMAP compounds but is rendered functionally inert through a defined structural modification . This matched molecular pairing enables researchers to attribute observed phenotypic changes specifically to PP2A activation rather than to binding-induced conformational effects, cellular stress responses, or off-target interactions common to the tricyclic sulfonamide chemotype [1]. Without this active/inactive matched pair, studies using only vehicle controls or unrelated PP2A inhibitors risk conflating compound-specific binding effects with target engagement outcomes [2].

TRC-766: Quantitative Comparative Evidence Against RTC-5 and Other PP2A Modulators


TRC-766 Exhibits No Cytotoxic Activity in Prostate Cancer Cells Unlike the Active Comparator SMAP (RTC-5/TRC-382)

In a direct head-to-head comparison, TRC-766 demonstrated no significant effect on cell viability across a concentration range up to 40 μM, whereas the active PP2A activator SMAP (TRC-382) produced measurable viability reduction. The matched-pair design confirms that observed cytotoxicity with SMAP is attributable to PP2A activation rather than compound-class scaffold effects [1].

PP2A activation Prostate cancer Cell viability Negative control

TRC-766 Does Not Affect Clonogenic Survival in Prostate Cancer Cells, Whereas SMAP Significantly Suppresses Colony Formation

In long-term clonogenic assays, TRC-766 treatment produced colony formation indistinguishable from vehicle control across concentrations from 5 to 15 μM, with one-way ANOVA confirming no statistical difference (P=0.9993 for both LNCaP and 22Rv1 cell lines). In contrast, the active comparator SMAP significantly suppressed colony formation at the same concentrations (P<0.0001) [1]. This matched-pair, statistically powered comparison provides definitive evidence that TRC-766 lacks functional PP2A-activating capacity despite retaining PP2A binding.

Clonogenicity Prostate cancer PP2A Matched-pair control

TRC-766 Fails to Reactivate PP2A in Glioblastoma Cells at Concentrations Where Active Comparators Show Efficacy

In glioblastoma models, TRC-766 was unable to reactivate PP2A even at 20 μM in vitro, consistent with its lack of the critical N-H sulfonamide hydrogen bond donor required for phosphatase activation [1]. Notably, TRC-766 did not affect glioblastoma cell viability at concentrations up to 40 μM, while active PP2A reactivators (SMAPs) demonstrated efficacy in the same models [1]. This cross-study consistency reinforces TRC-766's utility as a negative control across multiple cancer types and experimental contexts.

Glioblastoma PP2A reactivation Negative control Brain cancer

TRC-766 Lacks the Critical N-H Sulfonamide Hydrogen Bond Donor Present in Active PP2A Activators

TRC-766 is distinguished from active PP2A activators by the absence of a critical N-H sulfonamide hydrogen bond donor . This specific structural modification preserves the compound's ability to bind PP2A while eliminating its capacity to activate the phosphatase [1]. This defined SAR (structure-activity relationship) feature enables TRC-766 to serve as a chemically rationalized negative control, unlike non-binding vehicle controls or mechanistically unrelated compounds that cannot account for binding-induced artifacts [2].

Structure-activity relationship PP2A binding Hydrogen bonding Negative control design

TRC-766: Defined Application Scenarios for PP2A-Targeted Drug Discovery and Target Validation


Validating PP2A-Dependent Cytotoxicity in Oncology Drug Discovery

In oncology drug discovery programs targeting PP2A activation, TRC-766 serves as the essential negative control to distinguish genuine PP2A-dependent cytotoxic effects from compound-class scaffold toxicity or off-target effects. When testing novel PP2A activators in prostate cancer (LNCaP, 22Rv1) or glioblastoma cell lines, parallel treatment with TRC-766 at matched concentrations (up to 40 μM) enables researchers to attribute observed viability reduction specifically to PP2A activation. The published data demonstrating no significant effect of TRC-766 on viability (P=0.9993 vs. control in clonogenic assays) provides a validated benchmark for assay qualification [1].

Structure-Activity Relationship (SAR) Studies of PP2A Activator Chemotypes

For medicinal chemistry teams optimizing PP2A activators within the tricyclic sulfonamide or related SMAP chemotypes, TRC-766 provides a defined inactive reference point for SAR analysis. The compound's retention of PP2A binding combined with loss of activation—attributed specifically to the absence of the N-H sulfonamide hydrogen bond donor—establishes a clear functional demarcation between binding and activation [1]. New analogs can be benchmarked against TRC-766 to confirm that observed PP2A activation is not merely a consequence of target binding but requires the specific structural features that distinguish active compounds from this validated inactive control .

Target Engagement Assay Validation for PP2A-Directed Chemical Biology

In cellular thermal shift assays (CETSA), biophysical binding measurements, or other target engagement assays for PP2A, TRC-766 serves as a binding-competent but functionally silent control compound. Because TRC-766 retains PP2A binding despite lacking activation capacity, it can be used to establish assay windows that distinguish simple target binding from functional engagement [1]. This application is particularly valuable when validating new PP2A probe compounds or when developing high-throughput screening assays where false positives arising from binding without functional modulation must be identified and excluded .

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